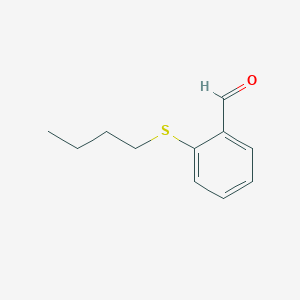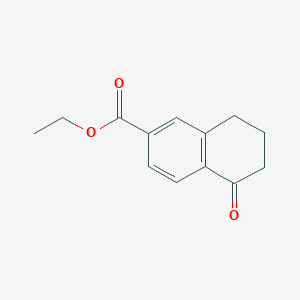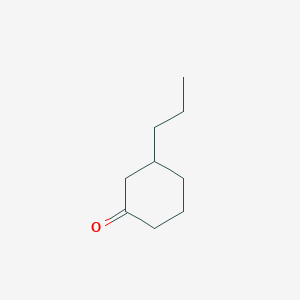
3-Propylcyclohexanone
Overview
Description
3-Propylcyclohexanone is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da .
Molecular Structure Analysis
The molecular structure of 3-Propylcyclohexanone consists of 9 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The exact 3D structure can be viewed using specific software .Scientific Research Applications
1. Biological Analysis and Forensics
- Analytical Characterization for Biological Matrices: 3-Propylcyclohexanone-related compounds, specifically psychoactive arylcyclohexylamines, have been characterized using various analytical techniques. This includes their determination in biological matrices like blood, urine, and vitreous humor. These studies are crucial for forensic and toxicological analysis (De Paoli et al., 2013).
2. Chemical Synthesis and Industrial Applications
- Production of cis-4-Propylcyclohexanol: This compound, an intermediate for synthesizing trans-2-(4-propylcyclohexyl)-1,3-propanediol, is used in the manufacture of liquid crystal displays. A study describes its preparation using mutant alcohol dehydrogenase, representing a method for green production at an industrial level (Wu et al., 2022).
3. Material Science
- Catalyst Development for Chemical Reactions: Research has been conducted on using cobalt-based catalysts to convert lignin-derived phenols to cyclohexanols, an important feedstock for various industrial products. This demonstrates potential applications in sustainable chemistry and material science (Liu et al., 2017).
4. Pharmaceutical Research
- Chiral Intermediate Synthesis: Studies have explored the enzymatic reduction of related cyclohexanone compounds to produce chiral intermediates for antidepressant drugs. This highlights the role of such compounds in the development of pharmaceuticals (Choi et al., 2010).
5. Environmental Chemistry
- Carbon Nanotube Synthesis: Cyclohexanol, a compound related to 3-Propylcyclohexanone, has been used as a carbon precursor in the synthesis of multiwall carbon nanotubes. This research contributes to the development of materials with applications in environmental technology and nanoscience (Shirazi et al., 2011).
Safety and Hazards
properties
IUPAC Name |
3-propylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-4-8-5-3-6-9(10)7-8/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWWMMYLTUDHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551409 | |
| Record name | 3-Propylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propylcyclohexanone | |
CAS RN |
69824-91-5 | |
| Record name | 3-Propylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



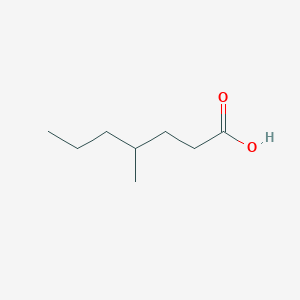

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)
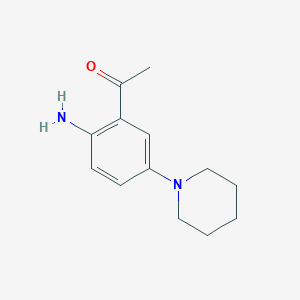
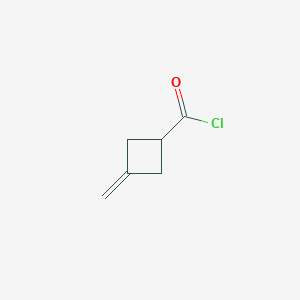
![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)

